molecular formula C20H41I B15351159 Eicosane, 1-iodo- CAS No. 34994-81-5

Eicosane, 1-iodo-

Cat. No.: B15351159
CAS No.: 34994-81-5
M. Wt: 408.4 g/mol
InChI Key: UYBWORFIJZQKEP-UHFFFAOYSA-N
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Description

C20H41I . It is a colorless, waxy solid with a molecular weight of 408.4440 g/mol . This compound is a derivative of eicosane, where one of the hydrogen atoms at the first carbon is replaced by an iodine atom.

Synthetic Routes and Reaction Conditions:

  • Halogenation Reaction: Eicosane can be halogenated using iodine in the presence of a suitable catalyst such as aluminum chloride (AlCl3) under controlled conditions.

  • Free Radical Halogenation: This method involves the free radical substitution of hydrogen with iodine using iodine radicals generated by UV light or heat.

Industrial Production Methods: The industrial production of 1-iodoeicosane typically involves large-scale halogenation reactions under optimized conditions to ensure high yield and purity. The process is carried out in reactors designed to handle the exothermic nature of the reaction and to control the reaction parameters precisely.

Types of Reactions:

  • Substitution Reactions: Eicosane, 1-iodo- can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

  • Oxidation Reactions: The compound can be oxidized to form various oxidation products, such as alcohols, ketones, or carboxylic acids.

  • Reduction Reactions: Reduction of 1-iodoeicosane can lead to the formation of eicosane or other reduced derivatives.

Common Reagents and Conditions:

  • Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium iodide (KI) in polar solvents.

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) under acidic or basic conditions.

  • Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed:

  • Nucleophilic Substitution: Alcohols, amines, or other substituted eicosanes.

  • Oxidation: Eicosane-1-ol, eicosane-1-one, or eicosane-1-carboxylic acid.

  • Reduction: Eicosane or other reduced derivatives.

Scientific Research Applications

Eicosane, 1-iodo- has various applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in the study of lipid metabolism and as a probe in biological assays.

  • Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

  • Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-iodoeicosane exerts its effects depends on its specific application. For example, in drug delivery, it may act as a lipid carrier that interacts with cell membranes to facilitate the transport of therapeutic agents. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • Eicosane: The parent hydrocarbon without the iodine atom.

  • 1-Bromoicosane: Similar structure with a bromine atom instead of iodine.

  • 1-Chloroicosane: Similar structure with a chlorine atom instead of iodine.

  • 1-Fluoroicosane: Similar structure with a fluorine atom instead of iodine.

Uniqueness: 1-iodoeicosane is unique due to the presence of the iodine atom, which imparts different chemical reactivity and physical properties compared to its halogenated counterparts. The iodine atom's larger size and higher atomic weight contribute to its distinct behavior in chemical reactions and biological systems.

Properties

IUPAC Name

1-iodoicosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBWORFIJZQKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41I
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334435
Record name eicosane, 1-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34994-81-5
Record name 1-Iodoeicosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34994-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name eicosane, 1-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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